Structural Elucidation and Crystallographic Profiling of Methyl 4-iodo-1H-imidazole-5-carboxylate: A Technical Guide
Structural Elucidation and Crystallographic Profiling of Methyl 4-iodo-1H-imidazole-5-carboxylate: A Technical Guide
Executive Summary
In modern drug discovery and materials science, the precise spatial arrangement of atoms dictates a molecule's physicochemical properties, including solubility, bioavailability, and target-binding affinity. Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3, MW: 252.01 g/mol )[1] is a highly versatile building block. It features a unique combination of a hydrogen-bond-donating imidazole core, a conformationally flexible methyl ester, and a highly polarizable iodine atom.
This whitepaper provides an in-depth technical framework for the crystallographic characterization of this compound. By analyzing the causality behind experimental choices and modeling the expected supramolecular synthons—specifically the interplay between hydrogen bonding and σ -hole-driven halogen bonding—this guide serves as a definitive resource for scientists isolating and characterizing iodoimidazole derivatives[2].
Molecular Anatomy and Supramolecular Causality
To successfully crystallize and resolve the structure of Methyl 4-iodo-1H-imidazole-5-carboxylate, one must first understand the electronic forces driving its solid-state packing. The molecule is not merely a static entity; it is a dynamic participant in a network of intermolecular interactions.
The Role of the Iodine σ -Hole
The iodine atom at the C4 position is a critical structure-directing agent. Due to the electron-withdrawing effect of the adjacent imidazole ring and the C5-carboxylate group, the electron cloud of the iodine atom is anisotropically distributed. This creates a region of positive electrostatic potential—a σ -hole —at the distal end of the C–I bond[3].
Causality in Packing: This σ -hole actively seeks Lewis bases (nucleophiles) in the crystal lattice. In iodoimidazoles, this typically results in a highly directional C–I···N halogen bond with the imine nitrogen (N3) of an adjacent molecule[4]. The strength and directionality (typically approaching 180°) of this bond often override weaker dispersive forces, driving the formation of 1D zigzag ribbons or trimeric clusters[2].
Competitive Hydrogen Bonding
Simultaneously, the molecule possesses a classic hydrogen-bond donor (N1–H) and multiple acceptors (the ester carbonyl C=O, the ester oxygen, and the N3 imine nitrogen). The crystallization process is a thermodynamic competition between the N–H···O/N hydrogen bonds and the C–I···N halogen bonds.
Primary supramolecular interaction pathways in Methyl 4-iodo-1H-imidazole-5-carboxylate.
Experimental Workflow: Single-Crystal X-Ray Diffraction (SC-XRD)
The following protocol outlines a self-validating system for growing diffraction-quality crystals and resolving the structure. Every step includes a built-in validation checkpoint to ensure data integrity before proceeding.
Phase 1: Crystal Growth via Vapor Diffusion
Why Vapor Diffusion? Slow evaporation often leads to rapid supersaturation, causing kinetic trapping and twinned (defect-ridden) crystals. Vapor diffusion allows for thermodynamic control, giving the C–I···N and N–H···O networks time to arrange into the lowest-energy lattice.
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Solvent Selection: Dissolve 10 mg of high-purity (>99% via HPLC) Methyl 4-iodo-1H-imidazole-5-carboxylate in 0.5 mL of a moderately polar, non-competing solvent (e.g., Dichloromethane). Causality: Avoid protic solvents like methanol, which can competitively hydrogen-bond with the N3 atom, disrupting the native lattice.
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Anti-Solvent Chamber: Place the open sample vial inside a larger sealed chamber containing 3 mL of an anti-solvent (e.g., n-Hexane or Pentane).
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Incubation: Store isothermally at 20°C in a vibration-free environment for 48–72 hours.
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Validation Checkpoint: Inspect under a polarized light microscope. Crystals must exhibit uniform extinction when rotated. If the crystal remains bright at all angles, it is twinned or polycrystalline; abort and adjust the solvent ratio.
Phase 2: Data Collection and Refinement
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Cryocooling (100 K): Mount a suitable single crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream. Causality: Cooling reduces atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for precise modeling of the heavy iodine atom's electron density.
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Diffraction Collection: Utilize a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source.
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Validation Checkpoint ( Rint ): After collecting initial frames, process the unit cell. If the internal merging R-factor ( Rint ) exceeds 0.08, the crystal is diffracting poorly. Halt collection and mount a new crystal.
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Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods. The heavy iodine atom will dominate the initial electron density map, making phase assignment straightforward.
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Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
Workflow for the crystallographic determination of iodoimidazole derivatives.
Quantitative Data Presentation
Based on crystallographic principles and analogous structural data for substituted iodoimidazoles[2][4], the following tables summarize the expected quantitative parameters for a high-quality structural refinement of Methyl 4-iodo-1H-imidazole-5-carboxylate.
Table 1: Modeled Crystallographic Parameters
| Parameter | Expected Value / Range | Scientific Justification |
| Chemical Formula | C 5 H 5 IN 2 O 2 | Verified molecular composition[1]. |
| Formula Weight | 252.01 g/mol | Derived from atomic weights. |
| Temperature | 100(2) K | Standard cryogenic collection temperature. |
| Crystal System | Monoclinic or Triclinic | Typical for planar, asymmetric small molecules optimizing dense packing. |
| Space Group | P21/c or P1ˉ | Centrosymmetric groups are statistically favored for achiral organic molecules. |
| Z (Molecules/Unit Cell) | 4 (for P21/c ) | Allows for the formation of extended hydrogen/halogen-bonded dimers or ribbons. |
| Final R1 Index | < 0.050 | Indicates a highly accurate model of the electron density. |
Table 2: Expected Key Intermolecular Interactions
Interaction TypeDonor···AcceptorExpected Distance (Å)Expected Angle (°)Mechanistic NoteHalogen BondC4–I ··· N32.85 – 3.05170 – 180Distance is significantly shorter than the sum of van der Waals radii (3.53 Å), proving strong σ -hole interaction[3].Hydrogen BondN1–H ··· O=C2.70 – 2.90150 – 175Competes with N1–H···N3 interactions depending on the specific crystal polymorph. π π StackingImidazole ··· Imidazole3.30 – 3.60N/AParallel displacement stacking stabilizes the 3D lattice between 2D ribbons.
Conclusion
The structural elucidation of Methyl 4-iodo-1H-imidazole-5-carboxylate requires a rigorous understanding of the competing non-covalent forces at play. By recognizing the powerful structure-directing capability of the iodine σ -hole and strategically selecting crystallization conditions that do not competitively inhibit these interactions, researchers can successfully isolate diffraction-quality crystals. The resulting SC-XRD data not only confirms the atomic connectivity but provides critical insights into the solid-state behavior necessary for downstream pharmaceutical formulation and synthetic applications.
References
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ChemBK. "Methyl 4-iodo-1H-imidazole-5-carboxylate." ChemBK Chemical Database. Available at:[Link]
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Mukai, T., et al. "Crystal Structure of 1-Methyl-2,4,5-triiodoimidazole: Formation of a Triangular Trimer through Halogen Bonding." X-ray Structure Analysis Online, 29:13-14, March 2013. Available at:[Link]
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ResearchGate. "C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives." Acta Crystallographica. Available at:[Link]
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National Institutes of Health (NIH) / PMC. "Anti-Electrostatic Halogen Bonding." Angewandte Chemie International Edition. Available at:[Link]
